Désnitro-imidaclopride

Vue d'ensemble

Description

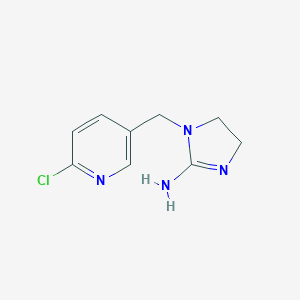

desnitroimidacloprid is a chemical compound that features a chloropyridine moiety attached to an imidazolidin-2-imine structure

Applications De Recherche Scientifique

desnitroimidacloprid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mécanisme D'action

Desnitro-imidacloprid, also known as WT3F2K5PF2 or (2z)-1-[(6-Chloropyridin-3-Yl)methyl]imidazolidin-2-Imine or UNII-WT3F2K5PF2, is a bioactive metabolite of the insecticide imidacloprid . This compound has been found to have significant effects on various biological systems, and this article aims to provide a comprehensive overview of its mechanism of action.

Target of Action

The primary target of desnitro-imidacloprid is the nicotinic acetylcholine receptor (nAChR) on human neurons . These receptors play a crucial role in neuronal signaling, and their activation can lead to various physiological responses .

Mode of Action

Desnitro-imidacloprid acts as an agonist at the nAChR, meaning it binds to these receptors and activates them . It has been found to act on the physiologically important human nAChR subtypes α7, α3β4, and α4β2 with similar potency as nicotine .

Biochemical Pathways

Upon activation of the nAChR, desnitro-imidacloprid triggers a cascade of biochemical events. It has been found to activate the extracellular signal-regulated kinase cascade via the nicotinic receptor and intracellular calcium mobilization . This pathway plays a crucial role in cell signaling and can influence various cellular processes, including growth and differentiation .

Pharmacokinetics

Imidacloprid, the parent compound of desnitro-imidacloprid, is readily absorbed through the gastrointestinal tract . Once in the body, imidacloprid can be converted to desnitro-imidacloprid

Result of Action

The activation of nAChRs by desnitro-imidacloprid can lead to various molecular and cellular effects. For instance, it has been found to differentially affect ovarian antral follicle growth and hormone synthesis . Specifically, desnitro-imidacloprid inhibited follicle growth and caused follicles to rupture in culture . It also influenced the levels of various hormones, decreasing testosterone and progesterone, and altering estradiol levels .

Action Environment

The action of desnitro-imidacloprid can be influenced by various environmental factors. For instance, imidacloprid, the parent compound, is more water-soluble than other insecticides, increasing the likelihood of large-scale environmental accumulation and chronic exposure of non-targeted species . Moreover, imidacloprid can be converted to desnitro-imidacloprid in the environment .

Analyse Biochimique

Biochemical Properties

Desnitro-imidacloprid exhibits an agonistic effect on nicotinic acetylcholine receptors (nAChRs) at sub-micromolar concentrations . It acts on the physiologically important human nAChR subtypes α7, α3β4, and α4β2 with similar potency as nicotine .

Cellular Effects

Desnitro-imidacloprid functionally affects human neurons similar to nicotine by triggering α7 and several non-α7 nAChRs . It has been shown to inhibit follicle growth and cause follicles to rupture in culture . It also influences hormone synthesis, decreasing testosterone and progesterone levels .

Molecular Mechanism

Desnitro-imidacloprid exerts its effects at the molecular level through its agonistic action on nAChRs . Molecular docking studies support an activity of Desnitro-imidacloprid similar to that of nicotine .

Temporal Effects in Laboratory Settings

The effects of Desnitro-imidacloprid on human neurons and ovarian antral follicle growth have been observed over a period of 96 hours

Metabolic Pathways

Desnitro-imidacloprid is a metabolite of imidacloprid, suggesting it’s involved in the metabolic pathways of this parent compound

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of desnitroimidacloprid typically involves the reaction of 6-chloropyridine-3-carbaldehyde with imidazolidin-2-imine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of desnitroimidacloprid may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Analyse Des Réactions Chimiques

Types of Reactions

desnitroimidacloprid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the chloropyridine moiety, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Amines or thiols in the presence of a base like triethylamine in solvents such as dichloromethane or ethanol.

Major Products Formed

Oxidation: Formation of corresponding N-oxides or other oxidized derivatives.

Reduction: Formation of reduced imidazolidine derivatives.

Substitution: Formation of substituted pyridine derivatives with various functional groups.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: A compound with a similar chloropyridine moiety but different functional groups and applications.

Pyrrolopyrazine derivatives: Compounds with nitrogen-containing heterocycles that exhibit various biological activities.

Uniqueness

desnitroimidacloprid is unique due to its specific combination of a chloropyridine moiety and an imidazolidin-2-imine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various fields.

Activité Biologique

Desnitroimidacloprid (DN-IMI) is a significant metabolite of imidacloprid, a widely used neonicotinoid pesticide. Understanding the biological activity of DN-IMI is crucial due to its implications for environmental health and toxicology. This article explores the biological effects, mechanisms of action, and toxicological profiles of DN-IMI, supported by data tables and case studies.

Overview of Desnitroimidacloprid

Desnitroimidacloprid is formed through the nitroreduction of imidacloprid, primarily in mammals and environmental settings. Unlike its parent compound, DN-IMI exhibits a higher affinity for mammalian nicotinic acetylcholine receptors (nAChRs), leading to distinct biological effects.

Interaction with Nicotinic Acetylcholine Receptors

Research indicates that DN-IMI acts as an agonist on various human nAChR subtypes, including α7, α3β4, and α4β2. Its potency is comparable to nicotine, suggesting that DN-IMI can trigger similar neurophysiological responses:

| Receptor Subtype | Effect | Potency Comparison |

|---|---|---|

| α7 | Agonistic | Equipotent with nicotine |

| α3β4 | Agonistic | Similar to nicotine |

| α4β2 | Agonistic | 2–3 orders lower than nicotine |

These interactions can lead to neurotoxic effects, including oxidative stress and neuronal damage in exposed organisms .

Ovarian Toxicity

A study examining the effects of DN-IMI on mouse ovarian follicles revealed that it inhibited follicle growth and caused rupture at concentrations as low as 0.2 µg/mL. In contrast, imidacloprid did not significantly affect follicle morphology. Key findings include:

- Follicle Growth Inhibition: Significant reduction in size and increased rupture rates in cultures treated with DN-IMI.

- Hormonal Changes: DN-IMI decreased testosterone and progesterone levels compared to controls, while imidacloprid increased progesterone levels .

Immunotoxicity in Fish

Research has demonstrated that DN-IMI exhibits cytotoxic effects on fish leukocytes at sub-micromolar concentrations. The metabolites generate oxidative stress, indicated by increased reactive oxygen species (ROS) and malondialdehyde (MDA) levels:

| Parameter | Control | DN-IMI Treatment |

|---|---|---|

| ROS Production | Baseline | Increased |

| MDA Levels | Baseline | Elevated |

| Antioxidant Enzyme Activity | Normal | Decreased |

This suggests that DN-IMI poses significant immunotoxic risks to aquatic organisms .

Human Exposure

Recent biomonitoring studies have detected DN-IMI in human urine samples, highlighting potential dietary exposure risks. The metabolite's presence raises concerns regarding its neurotoxic potential due to its agonistic effects on human nAChRs .

Environmental Impact

Field studies indicate that DN-IMI accumulates in various environmental compartments, including soil and water bodies. Its persistence raises alarms about chronic exposure risks to non-target species, including mammals and aquatic life .

Propriétés

IUPAC Name |

1-[(6-chloropyridin-3-yl)methyl]-4,5-dihydroimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN4/c10-8-2-1-7(5-13-8)6-14-4-3-12-9(14)11/h1-2,5H,3-4,6H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEQZFAGVRGWPDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)N)CC2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90436011 | |

| Record name | Desnitro-imidacloprid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115970-17-7 | |

| Record name | Desnitro-imidacloprid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115970-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desnitro-imidacloprid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115970177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desnitro-imidacloprid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESNITRO-IMIDACLOPRID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WT3F2K5PF2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.